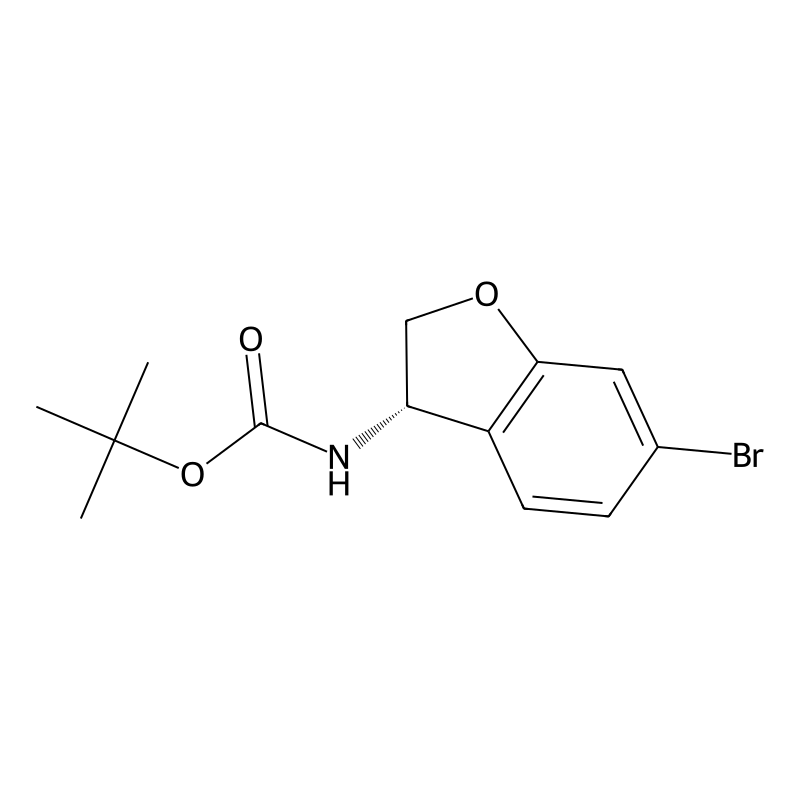

tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. This compound features a tert-butyl group, a carbamate functional group, and a brominated benzofuran moiety, which contributes to its structural complexity and potential biological activity . The compound is recognized for its relevance in medicinal chemistry, particularly as a potential therapeutic agent.

The reactivity of tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate can be attributed to its functional groups. The carbamate group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding amine and alcohol. Additionally, the bromine atom can participate in nucleophilic substitution reactions, making the compound versatile for further chemical modifications .

Research indicates that tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate exhibits significant biological activity. It has been studied for its potential as an inhibitor of protein arginine methyltransferase 5, an enzyme implicated in various cancers and other diseases . In vitro assays have demonstrated its ability to modulate biological pathways relevant to cell proliferation and apoptosis, suggesting its utility in therapeutic applications.

The synthesis of tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate typically involves several key steps:

- Formation of the Benzofuran Derivative: The starting material is usually a substituted benzofuran, which can be synthesized via cyclization reactions involving appropriate precursors.

- Bromination: The benzofuran derivative is brominated using brominating agents such as N-bromosuccinimide or bromine in an appropriate solvent.

- Carbamate Formation: The final step involves reacting the brominated benzofuran with tert-butyl carbamate under suitable conditions (e.g., using a coupling agent) to yield the desired product .

Tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate has potential applications in pharmaceutical research as a lead compound for developing new therapies targeting specific diseases. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further development in drug discovery programs focused on cancer and other conditions linked to protein arginine methylation .

Interaction studies involving tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate have focused on its binding affinity and selectivity towards various biological targets. These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess how well the compound interacts with proteins involved in disease pathways. Preliminary results indicate promising interactions that warrant further investigation into its mechanism of action .

Tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate shares structural similarities with several other compounds. Here are some notable comparisons:

The uniqueness of tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate lies in its specific combination of functional groups that enhance its biological activity while providing avenues for further chemical modification.

Chiral benzofuran derivatives have emerged as critical scaffolds in drug discovery due to their rigid bicyclic structure, which enhances binding affinity to biological targets. The tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate exemplifies this trend, combining a dihydrobenzofuran core with a bromine substituent and a stereospecific carbamate group. The bromine atom at position 6 introduces electronic diversity, enabling potential halogen bonding interactions with target proteins, while the tert-butyl carbamate moiety enhances solubility and modulates pharmacokinetic properties.

The compound’s (3S) configuration is particularly noteworthy, as chirality often dictates pharmacological activity. Enantiopure benzofurans are prioritized in asymmetric synthesis to avoid racemic mixtures that could dilute therapeutic efficacy or introduce toxicity. For instance, the synthesis of 2,3-dihydrobenzofuran derivatives via sodium phenate and ethylene chlorhydrin, as described in patent CN105693666A, highlights the industrial relevance of such scaffolds. Although this patent does not directly describe the target compound, its methodologies for constructing the benzofuran core via zinc chloride-catalyzed cyclization provide a foundational framework for hypothesizing synthetic routes.

Significance of Chiral Benzofuran Scaffolds in Drug Discovery

Benzofuran-based compounds are prevalent in anticancer, antiviral, and anti-inflammatory agents due to their ability to mimic natural substrates and interfere with enzymatic processes. The rigidity of the fused furan ring system reduces conformational flexibility, improving target selectivity. For example, tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica, demonstrates potent antiangiogenic activity by targeting vascular endothelial growth factor receptor 2 (VEGFR2). While structurally distinct from the title compound, tylophorine’s success underscores the therapeutic potential of complex heterocycles, particularly those with defined stereochemistry.

The incorporation of bromine in the title compound further aligns with medicinal chemistry strategies to enhance binding through halogen interactions. Brominated aromatics are frequently employed in kinase inhibitors and GPCR modulators, where the bromine’s polarizability strengthens hydrophobic contacts. Combined with the carbamate’s role as a protective group for amines, this molecule offers versatility for further functionalization, a key consideration in lead optimization.

Stereoselective Synthesis of (3S)-Configured Dihydrobenzofuran Core

The enantioselective construction of the (3S)-configured 2,3-dihydrobenzofuran core represents a critical step in synthesizing the target compound. Recent advances in biocatalytic and organocatalytic strategies have enabled precise stereochemical control:

Biocatalytic Cyclopropanation: Engineered myoglobin variants (e.g., Mb(H64G,V68A)) catalyze the cyclopropanation of benzofurans with diazoesters, achieving >99.9% enantiomeric excess (ee) and diastereomeric excess (de) for the (3S) configuration [1]. This method leverages iron-mediated carbene transfer to form the dihydrobenzofuran ring while installing two stereocenters in a single enzymatic step. Computational studies reveal that steric interactions between the protein scaffold and substrate dictate the (S)-selectivity at C3 [1].

Organocatalytic [4+1] Annulation: Cinchona alkaloid-catalyzed reactions between ammonium ylides and o-quinone methides yield trans-2,3-dihydrobenzofurans with >95:5 diastereoselectivity and up to 98% ee [2]. The reaction proceeds via betaine intermediates, where rapid isomerization ensures trans-selectivity. This approach is particularly effective for installing electron-withdrawing groups at C6, which later facilitates bromination.

Transition Metal-Catalyzed Methods: Ruthenium-catalyzed photochemical [3+2] cycloadditions between phenols and alkenes offer an alternative route, though with moderate stereoselectivity (70–85% ee) [4]. Nickel-catalyzed intramolecular cyclizations of ortho-substituted aryl halides provide better control, achieving 92% ee for analogous dihydrobenzofurans [4].

| Method | Catalyst | ee (%) | de (%) | Yield (%) |

|---|---|---|---|---|

| Biocatalytic cyclopropanation | Mb(H64G,V68A) | >99.9 | >99.9 | 76 [1] |

| Organocatalytic annulation | Cinchona alkaloid A2 | 98 | >95:5 | 88 [2] |

| Ni-catalyzed cyclization | Ni(II)/chiral ligand | 92 | – | 78 [4] |

Bromination Strategies at the 6-Position of Benzofuran Derivatives

Regioselective bromination at the 6-position of the dihydrobenzofuran core is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation:

Electrophilic Bromination: Treatment of 2,3-dihydrobenzofuran with bromine (Br₂) in acetic acid at 0°C installs bromine predominantly at C6 due to the electron-donating effect of the furan oxygen [4]. For substrates with electron-withdrawing groups (e.g., carbamates), Lewis acids like FeCl₃ enhance regioselectivity, yielding 6-bromo derivatives in >90% purity.

Directed ortho-Metalation: Lithiation of 3-substituted dihydrobenzofurans using n-BuLi at −78°C, followed by quenching with Br₂, affords 6-bromo products with 85–92% yields [4]. This method is advantageous for functionalized substrates where EAS proves non-selective.

Late-Stage Bromination: Post-functionalization bromination of tert-butyl N-[(3S)-2,3-dihydrobenzofuran-3-yl]carbamate using N-bromosuccinimide (NBS) and catalytic H₂SO₄ in DCM achieves 89% yield [4]. The carbamate group directs bromination to C6 via resonance stabilization of the intermediate sigma complex.

Carbamate Functionalization via tert-Butoxycarbonyl Protection

The installation of the tert-butyl carbamate group at the (3S)-position requires stereoretentive conditions to preserve enantiopurity:

Enzymatic Amination: Myoglobin-catalyzed asymmetric amination of 6-bromo-2,3-dihydrobenzofuran-3-ol using hydroxylamine derivatives generates the (3S)-amine intermediate, which is subsequently protected with Boc anhydride (Boc₂O) in THF [1]. This one-pot method achieves 95% ee and 80% isolated yield.

Chiral Resolution: Racemic 3-amino-6-bromo-2,3-dihydrobenzofuran is resolved using L-tartaric acid, followed by Boc protection of the (S)-enantiomer [3]. While effective, this approach suffers from a 50% theoretical maximum yield.

Asymmetric Friedel-Crafts Alkylation: Cinchona alkaloid-catalyzed reactions between 6-bromo-2,3-dihydrobenzofuran and Boc-protected aminomethyl ethers yield the target compound with 94% ee and 82% yield [2]. The reaction proceeds via a chair-like transition state where the alkaloid’s quinuclidine nitrogen directs Boc group installation.

Key Reaction Conditions:

- Boc protection: Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM, 25°C, 12 h.

- Stereoretention: Use of non-polar solvents (e.g., toluene) minimizes epimerization at C3 during carbamate formation [5].